Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the fluoro substituent: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.
Scientific Research Applications
Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Its unique structure makes it a valuable probe in studying enzyme-substrate interactions and receptor binding affinities.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides rigidity, which can enhance binding specificity and affinity. The fluoro substituent can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can be compared with similar spirocyclic compounds, such as:
Tert-butyl 6-chloro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: Similar structure but with a chloro substituent instead of fluoro, which may alter its reactivity and biological activity.
Tert-butyl 6-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: Contains a methyl group, affecting its steric and electronic properties.
Tert-butyl 6-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: The hydroxy group introduces hydrogen bonding capabilities, influencing solubility and reactivity.
The uniqueness of tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate lies in its fluoro substituent, which imparts distinct electronic properties and potential for specific biological interactions .
Properties
IUPAC Name |
tert-butyl 5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEQVZVLTMHKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)F)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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